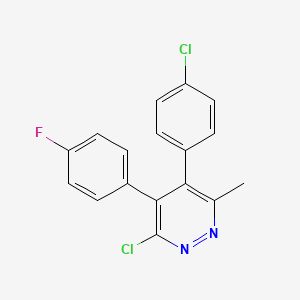

![molecular formula C11H5F6N5 B3003882 2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine CAS No. 338773-55-0](/img/structure/B3003882.png)

2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine" is a derivative of the 1,2,4-triazolo[4,3-a][1,8]naphthyridine class. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry. The synthesis and characterization of such compounds have been the subject of several studies, aiming to develop efficient methods for their production and to explore their properties and potential applications.

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a][1,8]naphthyridines has been achieved through different methods. One approach involves the use of chloramine-T in combination with microwave irradiation to convert aryl aldehyde hydrazones into the desired products with good yields and high purity . Another method described the oxidative cyclization of vanillin aryl hydrazones using FeCl3 in the solid state by grinding at room temperature, which also resulted in good yields and high purity . These methods highlight the versatility and efficiency of synthesizing the triazolonaphthyridine core, which could be further modified to introduce the trifluoromethyl groups at the 2,4-positions.

Molecular Structure Analysis

The molecular structure of triazolonaphthyridine derivatives is confirmed through various spectroscopic techniques, including 1H NMR, 13C NMR, IR, mass spectra, and elemental analysis . X-ray crystallography has also been used to confirm the structure of related compounds, providing detailed insights into the molecular geometry and confirming the presence of the triazolo and naphthyridine moieties .

Chemical Reactions Analysis

The triazolonaphthyridine core can undergo further chemical reactions to introduce additional functional groups or to form new derivatives. For instance, the synthesis of bis(triazolothiadiazole) derivatives has been achieved by reacting amino-triazole precursors with carboxylic acids, indicating the reactivity of the triazole ring towards electrophilic substitution . Similarly, selective oxidation reactions have been employed to synthesize azo- and azoxyfurazan derivatives starting from triazolyl-oxadiazole amines . These reactions demonstrate the chemical versatility of the triazolonaphthyridine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolonaphthyridine derivatives are characterized using techniques such as differential scanning calorimetry (DSC) and single-crystal X-ray diffraction . These studies provide valuable information on the thermal stability, crystal density, and energetic properties of the compounds. The introduction of trifluoromethyl groups is likely to influence these properties, potentially enhancing the compound's utility in applications that require materials with high density and stability.

Scientific Research Applications

Analgesic and Anti-Inflammatory Potential

A significant body of research focuses on the analgesic and anti-inflammatory properties of 2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine derivatives. For example, Di Braccio et al. (2014) synthesized a series of these derivatives and found them to exhibit remarkable anti-inflammatory properties in rats, with one compound achieving an 80% inhibition of oedema without gastrolesive effects (Di Braccio et al., 2014). Another study by Di Braccio et al. (2008) also reported good anti-inflammatory properties in similar compounds (Di Braccio et al., 2008).

Synthesis Techniques

Several studies have explored efficient synthesis techniques for these compounds. Mogilaiah et al. (2004) described a method using chloramine-T with microwave irradiation, resulting in high yields and purity (Mogilaiah et al., 2004). Another study by Mogilaiah et al. (2010) demonstrated the synthesis of these compounds using FeCl3.6H2O under microwave irradiation, again highlighting the efficiency and purity of the process (Mogilaiah et al., 2010).

Catalytic and Chemical Properties

The research by Liu et al. (2013) explored the use of a planar π-conjugated naphthyridine-based N-heterocyclic carbene ligand, derived from a similar chemical structure, for catalyzing azide–alkyne cycloaddition reactions. This study highlighted the potential of these compounds in catalysis and organic synthesis (Liu et al., 2013).

Anticancer and Antibacterial Activities

Some studies have also explored the anticancer and antibacterial potential of related compounds. Dharavath and Boda (2019) synthesized new derivatives and evaluated their antibacterial activity, indicating potential in anti-infective chemotherapies (Dharavath & Boda, 2019). Another study by Ding and Li (2011) focused on the synthesis of derivatives with potential anticancer activities (Ding & Li, 2011).

Mechanism of Action

Target of Action

Triazolo-naphthyridine derivatives have been studied for their anti-inflammatory properties .

Mode of Action

It’s worth noting that certain triazolo-naphthyridine derivatives have demonstrated anti-inflammatory effects by inhibiting the production of reactive oxygen species (ros) and myeloperoxidase release from human polymorphonuclear cells (pmns) .

Biochemical Pathways

Related compounds have been shown to inhibit the production of ros and myeloperoxidase, suggesting a potential impact on inflammatory pathways .

Result of Action

Related compounds have demonstrated anti-inflammatory effects, suggesting potential therapeutic applications .

properties

IUPAC Name |

2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6N5/c12-10(13,14)5-3-6(11(15,16)17)19-8-4(5)1-2-7-20-21-9(18)22(7)8/h1-3H,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNUTTDCJZDQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridin-9-ylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)

![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)

![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4-pyridinyliden}-N-({[3-(trifluoromethyl)anilino]carbonyl}oxy)amine](/img/structure/B3003817.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)

![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)